2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide
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Overview
Description
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide is a complex organic compound that features a quinazoline core structure Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or formic acid under reflux conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline derivative with thiol-containing reagents under basic conditions.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with 2-methoxybenzylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Thiols, amines, halides
Major Products Formed
Oxidation Products: Quinone derivatives
Reduction Products: Dihydroquinazoline derivatives
Substitution Products: Various substituted quinazoline derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinazoline Derivatives: These compounds share the quinazoline core and hydroxy group but differ in other substituents.
2-Methoxybenzyl Derivatives: Compounds with similar benzyl groups but different core structures.
Uniqueness
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(2-methoxybenzyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C19H19N3O3S/c1-25-16-9-5-2-6-13(16)10-20-18(23)12-26-11-17-21-15-8-4-3-7-14(15)19(24)22-17/h2-9H,10-12H2,1H3,(H,20,23)(H,21,22,24) |
InChI Key |
XAWHWJQLRYRRPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSCC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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